molecular formula C23H23FN6O B606329 BPN-15606 CAS No. 1914989-49-3

BPN-15606

Cat. No.: B606329
CAS No.: 1914989-49-3
M. Wt: 418.48
InChI Key: JZCREVMHGYOLRL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPN-15606 is a potent oral modulator of gamma-secretase, an enzyme complex involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-beta levels and plaque formation in preclinical models, making it a potential candidate for Alzheimer’s disease therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPN-15606 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

BPN-15606 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s pharmacological properties .

Scientific Research Applications

BPN-15606 has several scientific research applications:

Mechanism of Action

BPN-15606 exerts its effects by modulating the activity of gamma-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein into amyloid-beta peptides. By selectively reducing the production of amyloid-beta 42 and amyloid-beta 40 peptides while increasing the production of shorter amyloid-beta peptides, this compound helps to reduce amyloid plaque formation in the brain. This modulation occurs without inhibiting the proteolysis of other gamma-secretase substrates, such as Notch .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to selectively modulate gamma-secretase activity, reducing amyloid-beta 42 and amyloid-beta 40 production while increasing shorter amyloid-beta peptides. This selective modulation helps to minimize side effects associated with gamma-secretase inhibition, making this compound a promising candidate for Alzheimer’s disease therapy .

Properties

CAS No.

1914989-49-3

Molecular Formula

C23H23FN6O

Molecular Weight

418.48

IUPAC Name

(S)-[1-(4-Fluoro-phenyl)-ethyl]-{6-[6-methoxy-5-(4-methyl-imidazol-1-yl)-pyridin-2-yl]-4-methyl-pyridazin-3-yl}-amine

InChI

InChI=1S/C23H23FN6O/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30/h5-13,16H,1-4H3,(H,26,29)/t16-/m0/s1

InChI Key

JZCREVMHGYOLRL-INIZCTEOSA-N

SMILES

CC1=CC(C2=NC(OC)=C(N3C=C(C)N=C3)C=C2)=NN=C1N[C@H](C4=CC=C(F)C=C4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPN-15606;  BPN15606;  BPN 15606

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BPN-15606
Reactant of Route 2
Reactant of Route 2
BPN-15606
Reactant of Route 3
Reactant of Route 3
BPN-15606
Reactant of Route 4
BPN-15606
Reactant of Route 5
Reactant of Route 5
BPN-15606
Reactant of Route 6
Reactant of Route 6
BPN-15606

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.